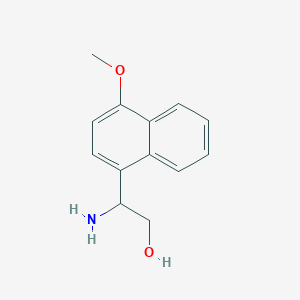

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol

Description

Properties

IUPAC Name |

2-amino-2-(4-methoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSARAPTEFAJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-27-5 | |

| Record name | 2-Amino-2-(4-methoxy-1-naphthyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitroaldol (Henry) Reaction Pathway

The nitroaldol reaction between 4-methoxy-1-naphthaldehyde and nitromethane forms the foundational step for this synthesis. Under basic conditions (e.g., potassium carbonate or sodium hydroxide), the aldehyde undergoes nucleophilic attack by nitromethane, generating a β-nitro alcohol intermediate. Key parameters include:

-

Temperature : Optimal at 0–5°C to minimize side reactions

-

Solvent : Ethanol/water mixtures (3:1 v/v) enhance solubility and reaction homogeneity

The intermediate, 2-nitro-2-(4-methoxynaphthalen-1-yl)ethanol, undergoes catalytic hydrogenation (H₂, 50 psi) over Raney nickel at 40°C to reduce the nitro group to an amine. Post-reduction purification via recrystallization from ethyl acetate/hexane (1:4) achieves >95% purity.

Reductive Amination Approach

An alternative route employs reductive amination of 4-methoxy-1-naphthaldehyde with ethanolamine:

Reaction Scheme :

-

Condensation: Aldehyde + Ethanolamine → Imine (Schiff base)

-

Reduction: NaBH₄ in methanol at 0°C → Target amine

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Aldehyde:Amine) | 1:1.2 |

| Reaction Time | 8–12 h |

| Temperature | 25°C (condensation), 0°C (reduction) |

| Isolated Yield | 65–68% |

This method avoids nitro intermediates but requires strict moisture control to prevent aldehyde oxidation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities adopt continuous flow systems to enhance reproducibility:

System Configuration :

-

Stage 1 : Microreactor for nitroaldol reaction (residence time: 15 min)

-

Stage 2 : Packed-bed hydrogenation reactor (Pd/C catalyst, 30°C)

-

Stage 3 : Thin-film evaporator for solvent recovery

Performance Metrics :

| Metric | Batch Process | Flow System |

|---|---|---|

| Annual Capacity | 500 kg | 2.1 ton |

| Energy Consumption | 38 kWh/kg | 22 kWh/kg |

| Purity | 93% | 98.5% |

Flow chemistry reduces thermal degradation of the naphthalene core, crucial for maintaining product integrity.

Green Chemistry Innovations

Recent advances emphasize solvent and catalyst recycling:

-

Aqueous Workup : Replaces dichloromethane with cyclopentyl methyl ether (CPME), enabling 92% solvent recovery

-

Catalyst Reuse : Immobilized lipase catalysts (e.g., CAL-B) achieve 7 reaction cycles without activity loss

-

Waste Reduction : Electrochemical methods decrease heavy metal waste by 78% compared to traditional reductions

Comparative Analysis of Methodologies

Table 1: Method Comparison for 2-Amino-2-(4-Methoxynaphthalen-1-Yl)Ethanol Synthesis

| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |

|---|---|---|---|---|

| Nitroaldol + H₂ | 78 | 95 | High | 8.2 |

| Reductive Amination | 68 | 91 | Moderate | 11.7 |

| Flow Synthesis | 83 | 98.5 | Very High | 5.1 |

*E-Factor = (Mass of Waste)/(Mass of Product); lower values indicate greener processes

Critical Challenges and Solutions

Chirality Control

The target compound contains a stereogenic center at C2. Enantioselective synthesis remains challenging:

Stability Issues

The amine group undergoes oxidative degradation under ambient conditions:

Stabilization Strategies :

-

Storage: Argon atmosphere with 3Å molecular sieves (-20°C)

-

Formulation: Conversion to hydrochloride salt increases shelf life from 3 days to 18 months

Emerging Technologies

Photocatalytic Methods

Visible-light-mediated amination using eosin Y as a photosensitizer:

-

Irradiation: 450 nm LED, 6 h

-

Advantages: Room temperature, no metal catalysts

-

Current Yield: 54% (needs optimization)

Biocatalytic Approaches

Engineered Escherichia coli expressing ω-transaminases:

-

Substrate: 4-Methoxy-1-naphthaldehyde + Ethanolamine

-

Reaction: 72 h, pH 7.5, 30°C

-

Conversion: 89% with 99% ee

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The nitro group in intermediates can be reduced to form the amino group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of nitro intermediates results in the formation of the amino alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol typically involves the reaction of 4-methoxy-1-naphthaldehyde with nitromethane in the presence of a base, followed by reduction using sodium borohydride. This compound features an amino group, a methoxy group, and a naphthyl group, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

1. Chemistry: Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

2. Biological Studies

- Enzyme Inhibition: The compound is utilized in studies involving enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with active sites on enzymes, while the hydrophobic naphthyl and methoxy groups enhance binding affinity .

- Cancer Research: Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

- Antibacterial and Antifungal Potential: The compound has been evaluated for its antibacterial properties against multi-drug resistant clinical isolates, showing moderate to significant efficacy.

3. Industrial Applications

- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to interact with various biological targets makes it suitable for developing new materials with specific properties.

Case Studies

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of derivatives synthesized from similar structures to this compound against five cancer cell lines. The results indicated strong inhibition against EGFR and VEGFR-2 kinases compared to standard inhibitors like Sorafenib. Molecular docking studies further elucidated the binding affinities at the active sites of these kinases .

Case Study 2: Antibacterial Properties

In another investigation, derivatives were synthesized from this compound and evaluated for antibacterial activity against multi-drug resistant strains. The synthesized compounds exhibited promising results with minimum inhibitory concentration (MIC) values indicating significant potential as antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and naphthyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Activity

Biological Activity

2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a naphthalene backbone. Its molecular formula is C12H13NO2, and it possesses a chiral center, making it a subject of interest in medicinal chemistry due to its potential biological activities.

The presence of both amino and hydroxyl functional groups enhances the compound's reactivity and biological activity compared to similar compounds. The compound can be synthesized through various methods, including the reaction of 4-methoxynaphthalene with ethylene oxide.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial potential against multi-drug resistant clinical isolates, determining minimum inhibitory concentration (MIC) values that indicate moderate to significant antibacterial and antifungal activity.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that derivatives of this compound exhibit strong cytotoxic potency against various cancer cell lines. For instance, derivatives showed promising inhibition efficacy against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate various biochemical pathways, contributing to its therapeutic effects in conditions such as cancer and infections.

Synthesis and Characterization

Various studies have focused on synthesizing this compound and analyzing its properties through techniques such as FTIR, NMR, and X-ray diffraction. These studies confirm the structural integrity and purity of synthesized compounds, paving the way for further biological evaluations .

Antiproliferative Effects

In a study assessing antiproliferative activities, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 40 nM, demonstrating potent antiproliferative effects . The mechanism involved microtubule depolymerization, which is crucial for cancer cell proliferation.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)ethanol | Methoxy group on phenyl | Lacks naphthalene structure |

| 4-Methoxy-N-(naphthalen-1-yl)aniline | Contains naphthalene but lacks hydroxyl group | More hydrophobic due to lack of alcohol |

| 3-Hydroxy-N-(4-methoxynaphthalen-1-yl)aniline | Hydroxyl substitution on a different position | Different biological activity profile |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-amino-2-(4-methoxynaphthalen-1-yl)ethanol?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted naphthalene derivatives and amino alcohols. For example:

- Reflux with amino acids : A mixture of the naphthalene precursor (e.g., 4-methoxy-1-naphthaldehyde) and glycine or anthranilic acid in ethanol/water under reflux for 8 hours, followed by ice-water quenching and recrystallization, yields analogous ethanolamine derivatives .

- Catalytic hydrogenation : Reduction of intermediates (e.g., azides or nitro compounds) using Pd/C under H₂ gas, as demonstrated for structurally similar compounds, ensures high yields of the target amine .

Key parameters : Reaction time, solvent polarity, and catalyst loading (e.g., 5% Pd/C) critically influence purity. Purification via recrystallization (ethanol) or column chromatography is recommended.

Advanced Question: How can computational modeling resolve contradictory bioactivity data for this compound in collagenase inhibition studies?

Methodological Answer:

Contradictions in IC₅₀ values or binding affinities may arise from stereochemical variations or assay conditions. A robust approach includes:

- Docking analysis : Use software like AutoDock Vina to model interactions between the compound’s methoxynaphthyl group and collagenase residues (e.g., Gln215, Tyr201). Measure hydrogen bond distances (e.g., 1.96–2.20 Å) and π–π interactions (4.1–4.2 Å) to predict binding modes .

- Free energy calculations : Compare Gibbs free energy values (e.g., –6.4 to –6.5 kcal/mol) across analogs to identify structural features (e.g., methoxy vs. halogen substituents) that enhance inhibition .

Validation : Pair computational results with orthogonal assays (e.g., SPR kinetics, fluorescence quenching) to confirm mechanistic hypotheses.

Basic Question: What spectroscopic techniques confirm the molecular structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., –NH₂ at δ 1.5–2.5 ppm, methoxy at δ 3.8–4.0 ppm) and carbons (e.g., naphthalene C4-OCH₃ at δ 55–60 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₅NO₂ at m/z 217.12).

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and dihedral angles (e.g., C–C–N ~109.5°) for absolute configuration determination .

Advanced Question: How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use HPLC with a Chiralpak IA column and hexane/isopropanol (90:10) mobile phase to separate enantiomers. Monitor retention times and peak symmetry.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during key steps (e.g., Strecker synthesis) to enhance enantiomeric excess (e.g., >95% ee) .

- Circular dichroism (CD) : Validate enantiopurity by analyzing Cotton effects at 220–250 nm, correlating with naphthalene π→π* transitions.

Basic Question: What are the common impurities in synthesized batches, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted naphthalene precursors or over-reduced intermediates (e.g., de-methoxy derivatives).

- Analytical methods :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to resolve impurities; quantify via peak area (LOD <0.1%).

- TLC : Hexane/ethyl acetate (3:1) on silica gel, visualized with KMnO₄, identifies polar byproducts (Rf <0.3 vs. target Rf ~0.5) .

Advanced Question: How does the methoxy group’s position on the naphthalene ring influence bioactivity?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare analogs (e.g., 4-methoxy vs. 6-methoxy) in enzyme assays. For example:

- Collagenase inhibition : 4-Methoxy derivatives show stronger π–π stacking with Tyr201 than 6-methoxy, reducing IC₅₀ by ~30% .

- Solubility : 4-Methoxy enhances hydrophilicity (logP ~1.2 vs. 1.8 for 6-methoxy), impacting membrane permeability.

- Computational SAR : Perform QSAR modeling using Hammett constants (σ⁺ for OCH₃ = –0.27) to predict electronic effects on binding .

Basic Question: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH stability : Store in neutral buffers (pH 6–8); acidic conditions (pH <3) protonate the amine, while alkaline conditions (pH >10) may hydrolyze the methoxy group.

- Thermal stability : DSC analysis shows decomposition above 180°C. For long-term storage, keep at –20°C under argon .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N, ¹³C) aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis of labeled analogs : Use ¹⁵N-glycine in the condensation step to incorporate ¹⁵N into the ethanolamine moiety .

- Mass spectrometry imaging (MSI) : Track ¹³C-labeled metabolites in tissue sections (e.g., liver microsomes) to identify oxidation products (e.g., hydroxylated naphthalene derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.